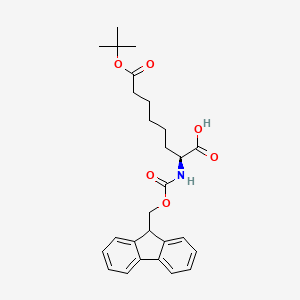![molecular formula C13H23NO5 B1392800 2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid CAS No. 952486-65-6](/img/structure/B1392800.png)
2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid
Übersicht
Beschreibung
This compound is a derivative of piperidine, which is a six-membered ring containing nitrogen . It has a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for the protection of amino groups .
Synthesis Analysis
The synthesis of similar compounds often involves the use of catalysts . For example, a [Ru] catalyst and (R,R)-Me-Duphos were used to prepare a chiral catalyst . Another method involved the use of palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For example, an MS spectrum (EI, 70 eV) was obtained with a Finnigan MAT INCOS 50 instrument .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds was reported . This involved using oxalyl chloride in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid was reported to be an off-white solid .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
The compound has been utilized in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. The process involves enantioselective syntheses of derivatives, including the synthesis of enantiomerically pure compounds starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine (Xue et al., 2002).
Synthesis of Thiadiazole Derivatives with Antimicrobial Activity
It has been utilized to synthesize a series of new compounds with significant anti-microbial activities. The process involves coupling the compound with pyridine-2-carboxylic acid hydrazide in the presence of carbonyldiimidazole followed by 1,3,4-thiadiazole ring formation (Pund et al., 2020).
Neuroexcitant Synthesis
It has been employed in the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The synthesis process involves multiple steps, including the coupling of tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate with other compounds (Pajouhesh et al., 2000).
Peptide Synthesis
It's used in peptide synthesis, particularly for the synthesis of a pipecolic acid (Pip)-containing dipeptide. The dipeptide adopts a specific beta-turn conformation, indicating its potential utility in the structural study and synthesis of peptides and proteins (Didierjean et al., 2002).
Asymmetric Synthesis of D-Lysine Analogue
It's involved in the asymmetric synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton, starting from easily accessible compounds. The synthetic strategy developed is noted for its high-yielding reactions and diastereoselective reductions (Etayo et al., 2008).
As a tert-Butoxycarbonylation Reagent
The compound is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, amines, and carboxylic acids. The process is noted for its chemoselectivity and mild reaction conditions (Saito et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-9(11(15)16)18-10-5-7-14(8-6-10)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKRUDZVAIDLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392718.png)
![8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1392719.png)
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid](/img/structure/B1392721.png)
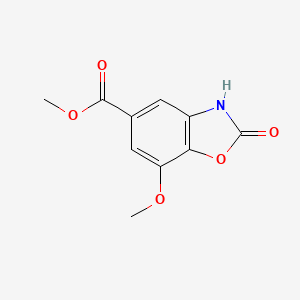
![4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1392723.png)
![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B1392724.png)
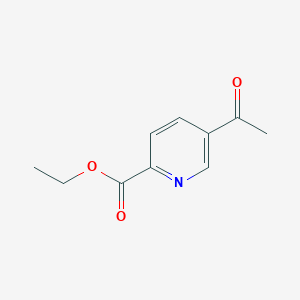
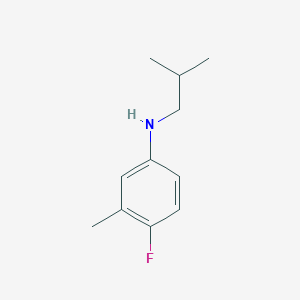
![1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392730.png)
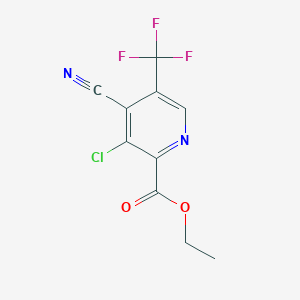
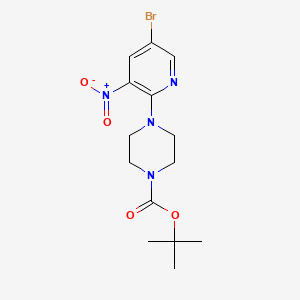
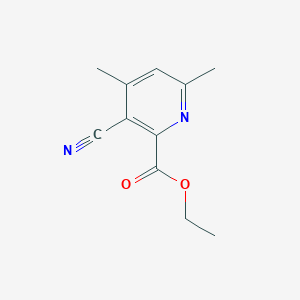
![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)
